molecular formula C10H13NO4 B086752 1,4-Diethoxy-2-nitrobenzene CAS No. 119-23-3

1,4-Diethoxy-2-nitrobenzene

Cat. No. B086752
CAS RN: 119-23-3
M. Wt: 211.21 g/mol
InChI Key: AUCRWWWSFGZHBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Diethoxy-2-nitrobenzene can be synthesized through various methods. One approach involves the reaction of nitrosobenzenes with imidates in the presence of rhodium and copper catalysts. This process facilitates efficient synthesis through C-H activation and C-N/N-N coupling under redox-neutral conditions, showcasing high efficiency and functional group tolerance (Wang & Li, 2016). Another method includes the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, which demonstrates the kinetic advantages of phase-transfer catalysis in nucleophilic substitution reactions (Wang & Rajendran, 2007).

Molecular Structure Analysis

The molecular structure of 1,4-Diethoxy-2-nitrobenzene and related compounds has been extensively studied. For example, the crystal structure of related compounds shows significant intra- and intermolecular CH/π interactions, which are critical for understanding the molecular conformation and interactions in solid state (Jaiboon et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Diethoxy-2-nitrobenzene are diverse. For instance, the unconventional reaction of diazomethane with trihydroxy-nitrobenzene derivatives leads to novel products, indicating the complexity and potential for diverse chemical transformations (Jones et al., 1977).

Physical Properties Analysis

The physical properties of 1,4-Diethoxy-2-nitrobenzene derivatives can vary significantly depending on the molecular structure and substituents. Studies on substituted methoxybenzene derivatives provide insights into how structural variations affect physical properties, such as melting points and molecular conformations (Fun et al., 1997).

Chemical Properties Analysis

The chemical properties of 1,4-Diethoxy-2-nitrobenzene are influenced by its functional groups. The nitro group, in particular, plays a significant role in its reactivity and interaction with other molecules. The electrochemical reduction of related nitrobenzene compounds, for example, leads to various products and provides insights into the reactivity of the nitro group in electrochemical settings (Du & Peters, 2010).

Scientific Research Applications

  • Synthesis and Catalysis :

    • Ultrasound-assisted synthesis of nitro aromatic ethers, demonstrating enhanced reaction efficiency under ultrasonic irradiation conditions (Harikumar & Rajendran, 2014).
    • Ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, indicating the importance of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions (Wang & Rajendran, 2007).
    • Synthesis of 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis, highlighting efficient synthesis under redox-neutral conditions (Wang & Li, 2016).
  • Environmental Applications :

    • Electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode, demonstrating the role of catalysts like Fe2+ and Cu2+ in enhancing degradation efficiency (Brillas et al., 2004).
    • Continuous system for Fe0 reduction of nitrobenzene in synthetic wastewater, showing the potential of zerovalent iron in reducing nitrobenzene to aniline in wastewater treatment (Mantha et al., 2001).
  • Analytical Chemistry :

    • Electrochemical reduction of nitrobenzene and 4-nitrophenol in ionic liquids, providing insights into reduction mechanisms and diffusion coefficients (Silvester et al., 2006).
    • Luminescent Zn(ii)-based metal–organic framework for sensing of Fe3+, Cr2O72−, CrO42−, and nitrobenzene, demonstrating its utility as a highly sensitive multi-responsive sensor (Xu et al., 2020).
  • Electrochemistry :

    • Voltammetry in the presence of ultrasound for the sonovoltammetric reduction of nitrobenzene at glassy carbon and gold electrodes, showing the impact of ultrasound on electrochemical reductions (Marken et al., 1996).
    • Reduced graphene oxide as a catalyst for hydrogenation of nitrobenzene at room temperature, presenting a novel approach for the reduction of nitrobenzene (Gao et al., 2011).

properties

IUPAC Name

1,4-diethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRWWWSFGZHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059484
Record name Benzene, 1,4-diethoxy-2-nitro-
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Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Diethoxy-2-nitrobenzene

CAS RN

119-23-3
Record name 1,4-Diethoxy-2-nitrobenzene
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Record name 2,5-Diethoxynitrobenzene
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Record name 1,4-Diethoxy-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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